N6-Benzoyl-2',3'-isopropylideneadenosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

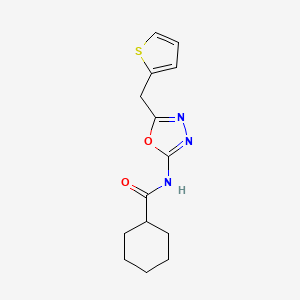

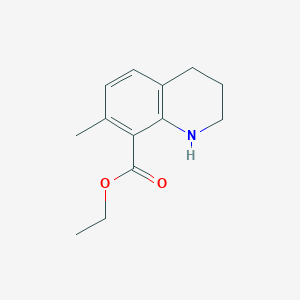

“N6-Benzoyl-2’,3’-isopropylideneadenosine” is a chemical compound with the CAS Number: 39947-04-1 and Linear Formula: C20H21N5O5 . It is an adenosine analog . Adenosine analogs are often used in biochemical experiments as research substrates or reagents .

Molecular Structure Analysis

The IUPAC Name of the compound is N-(9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)benzamide . The Inchi Code is 1S/C20H21N5O5/c1-20(2)29-14-12(8-26)28-19(15(14)30-20)25-10-23-13-16(21-9-22-17(13)25)24-18(27)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19,26H,8H2,1-2H3,(H,21,22,24,27)/t12-,14-,15-,19-/m1/s1 .Physical And Chemical Properties Analysis

“N6-Benzoyl-2’,3’-isopropylideneadenosine” is a white to yellow solid . The molecular weight of the compound is 411.42 .科学的研究の応用

Synthesis of Sinefungin

- Total Synthesis : N6-Benzoyl-2',3'-O-isopropylideneadenosine is utilized in the synthesis of sinefungin, a naturally occurring nucleoside with potential medicinal properties. The synthesis involves several steps, including condensation, acetylation, and borohydride reduction (Mock & Moffatt, 1982).

- Key Intermediate Role : It serves as a key intermediate in the synthesis of (+)-sinefungin, indicating its importance in medicinal chemistry (Hong Wei, 2012).

Chemical Modification of Adenosines

- Copper Chloride Reaction : N6-Benzoyl-2',3'-O-isopropylideneadenosine reacts with copper chloride in acetonitrile to form N6-benzoyl-5'-chloro-5'-deoxy-8-hydroxy-2', 3'-O-isopropylideneadenosine. This reaction highlights the chemical reactivity influenced by the N6-benzoyl group (Kitade et al., 1991).

- Oxidative Cyclization : Lead tetraacetate oxidation of 2′,3′-O-isopropylideneadenosines, including those with N6-benzoyl substitution, leads to the formation of cycloadenosines. The N6-benzoyl group significantly influences this cyclization process (Kitade et al., 1992).

Photooxidation Studies

- Adenosyl Cation Radicals : A study on the photooxidation of 2',3'-O-isopropylideneadenosine and its derivatives, including the N6-benzoyl variant, provided insights into the generation and reactivity of adenosyl cation radicals. This research contributes to understanding the chemical behavior under oxidative conditions (Sako et al., 1993).

Enzyme Inhibition Studies

- Methionine Adenosyltransferases Inhibitors : N6-Benzoyl-2',3'-O-isopropylideneadenosine derivatives have been used to develop inhibitors for methionine adenosyltransferases, enzymes involved in metabolic pathways. These inhibitors could have therapeutic relevance (Vrudhula et al., 1989).

Synthesis of Adenylyl Derivatives

- Synthesis of Adenylyl-(2′–5′)-adenylyl-(2′–5′)-adenosine : Utilizing N6-Benzoyl-2',3'-O-isopropylideneadenosine in the synthesis of complex nucleoside derivatives highlights its role in advancing nucleic acid chemistry (Takaku & Ueda, 1983).

Thiosugar Nucleosides Synthesis

- Reactions for Thiosugar Nucleosides : It also plays a role in reactions leading to thiosugar nucleosides, contributing to the diversity of nucleoside analogs available for study and potential therapeutic use (Craig & Moffatt, 1986).

作用機序

Target of Action

N6-Benzoyl-2’,3’-Isopropylideneadenosine is an adenosine analog . Adenosine analogs are known to act as smooth muscle vasodilators . They have also been shown to inhibit cancer progression .

Mode of Action

It has been suggested that it acts as an activator of the enzyme ribonucleotide reductase . Ribonucleotide reductase is a key enzyme involved in the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair.

Biochemical Pathways

Given its structural similarity to adenosine and its role as an activator of ribonucleotide reductase , it is likely to impact pathways related to nucleotide metabolism and DNA synthesis.

Result of Action

Its role as an adenosine analog suggests that it may have vasodilatory effects . Additionally, its potential role in inhibiting cancer progression suggests it may have antitumor effects .

特性

IUPAC Name |

N-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O5/c1-20(2)29-14-12(8-26)28-19(15(14)30-20)25-10-23-13-16(21-9-22-17(13)25)24-18(27)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19,26H,8H2,1-2H3,(H,21,22,24,27)/t12-,14-,15-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKIYWGWKVYJHS-QEPJRFBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2927137.png)

![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide](/img/structure/B2927141.png)

![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2927144.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2927146.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2927148.png)

![4-({[(3-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2927149.png)

![Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2927152.png)